5-Fluoronaphthalen-2-amine
Description
5-Fluoronaphthalen-2-amine is a fluorinated aromatic amine with a naphthalene backbone substituted with an amino group (-NH₂) at position 2 and a fluorine atom at position 5. Its molecular formula is C₁₀H₈FN, and its structure combines the planar aromaticity of naphthalene with the electronic effects of fluorine.
Properties
CAS No. |
13720-50-8 |
|---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoronaphthalen-2-amine |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 |
InChI Key |
UZWUXDXLLCFQTI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)F |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)F |
Synonyms |
2-Naphthalenamine,5-fluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
2-Naphthylamine (CAS 91-59-8) Structure: Naphthalene with -NH₂ at position 2. Properties: Known carcinogen; lacks fluorine, making the amine group more basic compared to fluorinated analogues .
N-Phenyl-2-naphthylamine (CAS 135-88-6)
- Structure : Naphthalene with -NHPh at position 2.
- Properties : Bulky phenyl group reduces reactivity at the amine site; used as an antioxidant in rubber industries .
5-Phenylthiophen-2-amine (CAS 14770-85-5)
- Structure : Thiophene ring with -NH₂ at position 2 and phenyl at position 5.
- Properties : Thiophene’s sulfur atom introduces lower aromatic resonance energy than naphthalene, altering electronic properties .
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Structure : Thiophene with chlorine at position 5 and methylamine substituent.
- Properties : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability in biological applications .
Electronic Effects:
- Fluorine vs. Hydrogen (2-Naphthylamine) : Fluorine’s electron-withdrawing nature in 5-Fluoronaphthalen-2-amine likely reduces the basicity of the -NH₂ group compared to 2-naphthylamine.
- Fluorine vs. Phenyl (N-Phenyl-2-naphthylamine) : The smaller size of fluorine allows for less steric hindrance, enabling diverse substitution patterns in synthesis.
- Fluorine vs.
Physicochemical and Toxicological Comparisons
Data Table:
Toxicity Insights:
- 2-Naphthylamine: Classified as a Group 1 carcinogen (IARC), linked to bladder cancer .
- This compound : Fluorination may reduce toxicity compared to 2-naphthylamine, but empirical data are needed.
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